2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Overview
Description
L-2286 is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It has shown significant protective effects against ischemia-reperfusion-induced myocardial injury in experimental models. L-2286 facilitates the activation of Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase in both isolated hearts and in vivo cardiac injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2286 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of L-2286 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
L-2286 undergoes various chemical reactions, including:
Oxidation: L-2286 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: L-2286 can undergo substitution reactions with different reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
L-2286 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase and its effects on cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting poly (ADP-ribose) polymerase.
Mechanism of Action
L-2286 exerts its effects by inhibiting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cellular stress responses. By inhibiting this enzyme, L-2286 prevents the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells. The compound also activates signaling pathways involving Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which contribute to its protective effects in cardiac injury .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Rucaparib: A poly (ADP-ribose) polymerase inhibitor with similar applications in oncology.
Niraparib: Another compound targeting poly (ADP-ribose) polymerase, used in the treatment of certain cancers.
Uniqueness of L-2286
L-2286 is unique due to its specific activation of signaling pathways such as Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which are not prominently activated by other poly (ADP-ribose) polymerase inhibitors. This unique mechanism contributes to its significant protective effects against ischemia-reperfusion-induced myocardial injury .
Properties
IUPAC Name |
2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469744 | |
Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684276-17-3 | |
Record name | L-2286 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2286 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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